N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide
Description
N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide is a tertiary amide compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a benzyl group, a furan ring, and a phenylbutyl chain attached to an acetamide moiety. This combination of functional groups imparts distinct chemical and physical properties to the molecule.
Properties
IUPAC Name |
N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-19(25)24(18-21-11-6-3-7-12-21)15-14-22(23-13-8-16-26-23)17-20-9-4-2-5-10-20/h2-13,16,22H,14-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKZXKMUDIKYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(CC1=CC=CC=C1)C2=CC=CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide typically involves the acylation of N-benzyl-1-(furan-2-yl)methanamine. Several acylation methodologies have been tested, resulting in high yields under convenient conditions. For instance, the reaction can be carried out at room temperature for 10 minutes, yielding over 90% of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring efficient purification processes to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form carbonyl-containing derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the amide group.
Substitution: Nucleophiles such as halides can be used for substitution reactions at the benzyl position.
Major Products
Oxidation: Carbonyl-containing nitrofurans.
Reduction: Corresponding amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide involves its interaction with molecular targets and pathways. The compound’s amide moiety can form hydrogen donor interactions, contributing to its structural rigidity. Additionally, the presence of the furan ring and benzyl group may influence its binding affinity to specific receptors or enzymes, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(furan-2-ylmethyl)acetamide: Shares a similar structure but with a different substitution pattern on the furan ring.
2-acetyl-5-nitrofuran: Contains a furan ring with an acetyl and nitro group, used in the synthesis of biologically active substances.
Uniqueness
N-benzyl-N-[3-(furan-2-yl)-4-phenylbutyl]acetamide is unique due to its combination of a benzyl group, furan ring, and phenylbutyl chain, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
